molecular formula C11H19N3 B8455460 3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine

3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine

Cat. No. B8455460
M. Wt: 193.29 g/mol
InChI Key: KLJLPXYHKGHGPQ-UHFFFAOYSA-N
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Patent
US06706885B2

Procedure details

A solution of N-(3-{5-[3-(formylamino)propyl]pyridin-2-yl}propyl)formamide (13-1) (13.25 g) in 6N HCl (100 mL) was refluxed for 1.5 h. The solution was cooled to 0-5° C. and the pH was adjusted to pH 12.5 with 50% sodium hydroxide (35 mL). The solution was extracted three times with s-BuOH, the extracts were combined, and the solvent was switched to toluene. The solution contained 10.0 g of the title compound 12-1 as determined by HIPLC assay.
Name
N-(3-{5-[3-(formylamino)propyl]pyridin-2-yl}propyl)formamide
Quantity
13.25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:3][CH2:4][CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][CH2:15][NH:16]C=O)=[N:11][CH:12]=1)=O.[OH-].[Na+]>Cl>[NH2:3][CH2:4][CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][CH2:15][NH2:16])=[N:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
N-(3-{5-[3-(formylamino)propyl]pyridin-2-yl}propyl)formamide
Quantity
13.25 g
Type
reactant
Smiles
C(=O)NCCCC=1C=CC(=NC1)CCCNC=O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with s-BuOH

Outcomes

Product
Name
Type
Smiles
NCCCC=1C=CC(=NC1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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